4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine
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Overview
Description
4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a prop-2-yn-1-ylamine group
Preparation Methods
The synthesis of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethyl group.
Alkylation: The cyclohexanone is treated with ethyl bromide in the presence of a base such as sodium hydride to form 4-ethylcyclohexanone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction results in alkanes.
Scientific Research Applications
4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine include:
N-(prop-2-yn-1-yl)cyclohexan-1-amine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-ethylcyclohexan-1-amine:
Dipropargylamine: Contains two prop-2-yn-1-yl groups, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4-ethyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h1,10-12H,4-9H2,2H3 |
InChI Key |
CMNAYBRSXHVKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NCC#C |
Origin of Product |
United States |
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